molecular formula C11H14O3S B13646851 2-((2-Hydroxyethyl)thio)-1-(2-methoxyphenyl)ethan-1-one

2-((2-Hydroxyethyl)thio)-1-(2-methoxyphenyl)ethan-1-one

Cat. No.: B13646851
M. Wt: 226.29 g/mol
InChI Key: RKVWZKQZGTZOSX-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)thio)-1-(2-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a hydroxyethylthio group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)thio)-1-(2-methoxyphenyl)ethan-1-one typically involves the reaction of 2-methoxybenzaldehyde with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thioether linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)thio)-1-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Hydroxyethyl)thio)-1-(2-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethylthio group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can also participate in hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one
  • 2-((2-Hydroxyethyl)thio)-1-(2-hydroxyphenyl)ethan-1-one
  • 2-((2-Hydroxyethyl)thio)-1-(2-chlorophenyl)ethan-1-one

Uniqueness

2-((2-Hydroxyethyl)thio)-1-(2-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O3S/c1-14-11-5-3-2-4-9(11)10(13)8-15-7-6-12/h2-5,12H,6-8H2,1H3

InChI Key

RKVWZKQZGTZOSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CSCCO

Origin of Product

United States

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